1'-(3-methoxybenzoyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one
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Overview
Description
1’-(3-Methoxybenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of a benzofuran moiety and a piperidine ring in its structure makes it an interesting subject for various chemical and pharmacological studies.
Mechanism of Action
- The primary target of this compound is likely an opioid receptor. Opiate receptors are coupled with G-protein receptors and function as both positive and negative regulators of synaptic transmission via G-proteins that activate effector proteins .
- Binding of the opiate stimulates the exchange of GTP for GDP on the G-protein complex. This interaction leads to downstream effects, including inhibition of nociceptive neurotransmitter release (such as substance P, GABA, dopamine, acetylcholine, and noradrenaline) and inhibition of vasopressin, somatostatin, insulin, and glucagon release .
- The compound likely interacts with the opioid receptor, modulating its activity. It exhibits similar pharmacodynamic effects to fentanyl but is significantly stronger due to increased binding affinity to the opioid receptor .
- Fentanyl, when administered alone, has a strong affinity for opioid receptors. The increased binding affinity of this compound results in potent opioid effects, making it extremely hazardous when used recreationally without medical supervision .
- The compound’s binding to opioid receptors inhibits adenylate cyclase, leading to decreased intracellular cAMP levels. Consequently, the release of nociceptive neurotransmitters is inhibited .
- Additionally, opioids close N-type voltage-operated calcium channels (OP2-receptor agonist) and open calcium-dependent inwardly rectifying potassium channels (OP3 and OP1 receptor agonist) .
Target of Action
Mode of Action
Biochemical Pathways
Preparation Methods
The synthesis of 1’-(3-methoxybenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one involves multiple steps, typically starting with the preparation of the benzofuran and piperidine precursors. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. Industrial production methods often involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity .
Chemical Reactions Analysis
1’-(3-Methoxybenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
1’-(3-Methoxybenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
1’-(3-Methoxybenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one can be compared with other similar compounds, such as:
Siramesine: A sigma-2 receptor agonist with a similar spiro structure.
3-Methoxybenzoyl chloride: A simpler compound used as a precursor in various chemical syntheses.
The uniqueness of 1’-(3-methoxybenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one lies in its combined benzofuran and piperidine moieties, which confer distinct chemical and biological properties.
Conclusion
1’-(3-Methoxybenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one is a compound of significant interest due to its unique structure and diverse applications in chemistry, biology, medicine, and industry. Ongoing research continues to uncover its potential and expand our understanding of its mechanisms and uses.
Properties
IUPAC Name |
1'-(3-methoxybenzoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-24-15-7-4-6-14(12-15)18(22)21-11-5-10-20(13-21)17-9-3-2-8-16(17)19(23)25-20/h2-4,6-9,12H,5,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYGTDFKVLGELJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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